![molecular formula C14H18N4O B6452588 (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol CAS No. 2549006-02-0](/img/structure/B6452588.png)
(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol” is a complex organic molecule. It contains an imidazo[1,2-b]pyridazine moiety, which is a privileged drug moiety found in many approved and experimental drugs . This moiety binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazo[1,2-b]pyridazine core. This core is a bicyclic structure containing two nitrogen atoms. The molecule also contains an octahydrocyclopenta[c]pyrrol-3a-yl group and a methanol group .Chemical Reactions Analysis
The imidazo[1,2-b]pyridazine moiety in this compound can undergo various chemical reactions. It has been demonstrated that the direct functionalization of this valuable scaffold is one of the most efficient strategies for the construction of imidazo[1,2-b]pyridazine derivatives .科学研究应用
Compound 1 has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In particular, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells in vitro. In addition, it has been studied for its ability to inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases. Compound 1 has also been studied for its potential to modulate the activity of ion channels, which could be useful in treating neurological disorders.
作用机制
Target of Action
The primary target of this compound is the Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
The compound acts as an inhibitor of IL-17A . It may act as a homodimer or a heterodimer to signal through IL-17R . By inhibiting IL-17A, it can potentially reduce inflammation and tissue damage .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, it can disrupt this pathway and potentially alleviate symptoms of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Pharmacokinetics
It’s worth noting that small molecule inhibitors like this compound may provide efficacy comparable to anti-il-17a antibodies for conditions like psoriasis . They may also avoid the issue of anti-drug antibodies that can reduce the efficacy of antibodies directed to IL-17A over time .
Result of Action
By inhibiting IL-17A, the compound can induce normal immune and inflammatory responses to pathogens . It can also contribute to chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis .
Action Environment
It’s worth noting that the efficacy of small molecule inhibitors can be influenced by factors such as patient genetics, disease state, and other medications .
实验室实验的优点和局限性
Compound 1 has several advantages for use in laboratory experiments. In particular, it is inexpensive and easy to synthesize and can be easily purified by recrystallization. In addition, it has a wide range of biological targets, which makes it useful for studying a variety of diseases. However, there are also some limitations to its use in laboratory experiments. In particular, its exact mechanism of action is still unknown, which can make it difficult to study its effects in detail. In addition, compound 1 has been shown to have strong interactions with some proteins, which can lead to unpredictable results in laboratory experiments.
未来方向
Given its potential therapeutic applications, there are a number of future directions for the study of compound 1. In particular, further studies are needed to elucidate its exact mechanism of action and to identify additional biological targets. In addition, further research is needed to explore its potential applications in treating a variety of diseases, including cancer, inflammation, and neurological disorders. Finally, further studies are needed to investigate the potential side effects of compound 1 and to develop safer and more effective formulations for its use in clinical trials.
合成方法
Compound 1 was first synthesized by the condensation of 2-(2-hydroxyethyl)-1H-imidazole and 2-chloro-3-methyl-1H-pyridazine in the presence of a base catalyst. This reaction produced a 2-{imidazo[1,2-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol hydrochloride salt, which was subsequently purified by recrystallization and characterized by spectroscopy.
属性
IUPAC Name |
(2-imidazo[1,2-b]pyridazin-6-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-10-14-5-1-2-11(14)8-17(9-14)13-4-3-12-15-6-7-18(12)16-13/h3-4,6-7,11,19H,1-2,5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPOGLAJCKAZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=NN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。